3-Bromo-2-(2-fluoroethoxy)aniline
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Overview
Description
3-Bromo-2-(2-fluoroethoxy)aniline is an aromatic amine compound with the molecular formula C8H9BrFNO It is characterized by the presence of a bromine atom at the third position, a fluoroethoxy group at the second position, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution reaction of 3-bromoaniline with 2-fluoroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-fluoroethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group is a common reaction.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boron reagents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .
Scientific Research Applications
3-Bromo-2-(2-fluoroethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoroaniline: Similar structure but with different substitution pattern.
4-Bromo-2-fluoroaniline: Another isomer with the bromine and fluoro groups in different positions.
3-Bromo-5-fluoro-2-(2-fluoroethoxy)aniline: A compound with additional fluorine substitution.
Uniqueness
3-Bromo-2-(2-fluoroethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
3-bromo-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9BrFNO/c9-6-2-1-3-7(11)8(6)12-5-4-10/h1-3H,4-5,11H2 |
InChI Key |
IGMJMAYTALDLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCF)N |
Origin of Product |
United States |
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